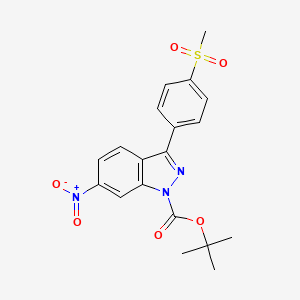
2-(Benzenesulfonyl)-3-methoxybenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Benzenesulfonyl)-3-methoxybenzaldehyde is a chemical compound characterized by a benzene ring substituted with a methoxy group (-OCH₃) and a benzenesulfonyl group (-SO₂C₆H₅) attached to the benzaldehyde structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzenesulfonyl)-3-methoxybenzaldehyde typically involves the following steps:
Benzaldehyde Derivatization: Starting with 3-methoxybenzaldehyde, the compound undergoes sulfonylation to introduce the benzenesulfonyl group.
Sulfonylation Reaction: The reaction involves treating 3-methoxybenzaldehyde with benzenesulfonyl chloride in the presence of a base such as pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Purification: The resulting product is purified through recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to enhance efficiency and consistency.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Benzenesulfonyl)-3-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The sulfonyl group can be reduced to sulfides or sulfoxides.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Nucleophiles like amines and halides are used in substitution reactions.
Major Products Formed:
Oxidation: 2-(Benzenesulfonyl)-3-methoxybenzoic acid.
Reduction: 2-(Benzenesulfonyl)-3-methoxybenzyl alcohol or 2-(Benzenesulfonyl)-3-methoxybenzenesulfide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(Benzenesulfonyl)-3-methoxybenzaldehyde has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Medicine: It has potential therapeutic applications in the treatment of various diseases due to its biological activity.
Industry: It is utilized in the production of dyes, pigments, and other chemical intermediates.
Wirkmechanismus
The mechanism by which 2-(Benzenesulfonyl)-3-methoxybenzaldehyde exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of the enzyme and preventing its normal function. The exact molecular targets and pathways depend on the specific biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
2-(Benzenesulfonyl)-3-methoxybenzaldehyde is similar to other benzaldehyde derivatives and benzenesulfonyl compounds. its unique combination of methoxy and benzenesulfonyl groups sets it apart. Some similar compounds include:
3-Methoxybenzaldehyde: Lacks the benzenesulfonyl group.
Benzenesulfonyl chloride: Lacks the methoxy group and aldehyde functionality.
2-(Trifluoromethyl)benzenesulfonyl chloride: Contains a trifluoromethyl group instead of a methoxy group.
Eigenschaften
Molekularformel |
C14H12O4S |
|---|---|
Molekulargewicht |
276.31 g/mol |
IUPAC-Name |
2-(benzenesulfonyl)-3-methoxybenzaldehyde |
InChI |
InChI=1S/C14H12O4S/c1-18-13-9-5-6-11(10-15)14(13)19(16,17)12-7-3-2-4-8-12/h2-10H,1H3 |
InChI-Schlüssel |
FGZANLDJDZHPIW-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1S(=O)(=O)C2=CC=CC=C2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(2,4-dimethoxyphenyl)methyl]-4-methoxyaniline](/img/structure/B15359154.png)


![(S)-4-[[4-[(tert-Butyldimethylsilyl)oxy]-2-butyl]oxy]-2-chloropyridine](/img/structure/B15359178.png)


![Tetradecanamide, N-[2-hydroxy-1-(hydroxymethyl)heptadecyl]-](/img/structure/B15359189.png)




![3-Methoxy-5-[[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]benzoic acid](/img/structure/B15359209.png)

